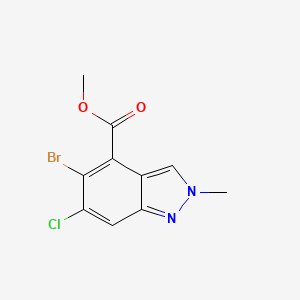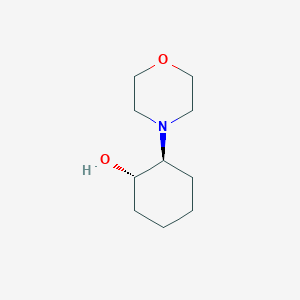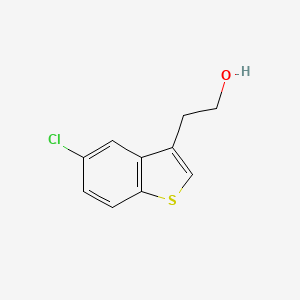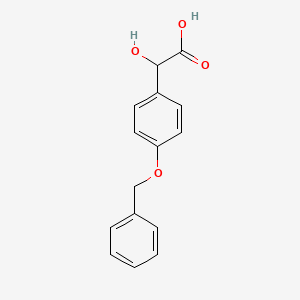
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid
概要
説明
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid is a compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . It is a para-substituted phenylacetic acid derivative, characterized by the presence of a benzyloxy group attached to the phenyl ring and a hydroxy group attached to the acetic acid moiety . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid typically involves the benzylation of 4-hydroxyphenylacetic acid. The reaction is carried out under basic conditions using a suitable benzylating agent such as benzyl bromide . The reaction mixture is usually heated to facilitate the formation of the desired product. The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of (4-(Benzyloxy)phenyl)glyoxylic acid.
Reduction: Formation of (4-hydroxyphenyl)(hydroxy)acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The hydroxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .
類似化合物との比較
Similar Compounds
(4-Benzyloxy-3-methoxyphenyl)acetic acid: Similar structure with an additional methoxy group.
(4-Benzyloxy-3-chlorophenyl)acetic acid: Similar structure with a chlorine substituent.
(4-Benzyloxy-5-methoxy-2-nitrophenyl)acetic acid: Similar structure with methoxy and nitro groups.
Uniqueness
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18) |
InChIキー |
ONUIVMPUJMCSLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

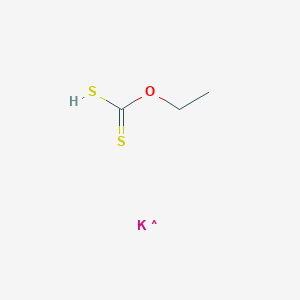
![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B8736429.png)
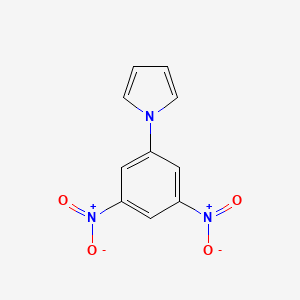
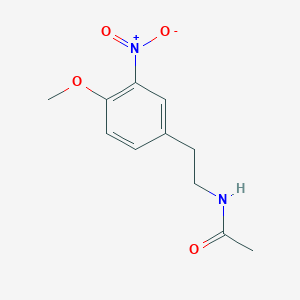
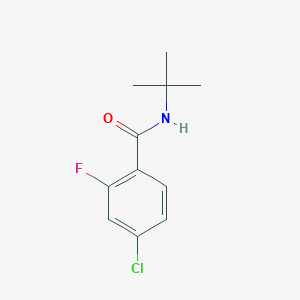
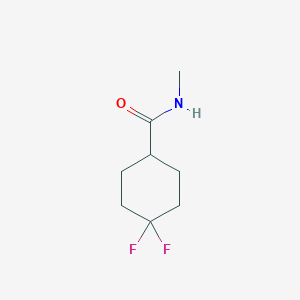
![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8736473.png)



